molecular formula C21H26ClFN4O3 B1662367 DV 7028 hydrochloride CAS No. 133364-62-2

DV 7028 hydrochloride

Cat. No. B1662367
M. Wt: 436.9 g/mol
InChI Key: MEULLZRAYZSDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DV 7028 hydrochloride is a selective 5-HT 2A receptor antagonist . It exhibits no affinity for 5-HT 1A, 5-HT 1B, or 5-HT 1D receptors . It inhibits collagen-induced serotonin secretion and platelet aggregation . It has been shown to inhibit arterial thrombus formation, but not venous thrombosis, in rat models .


Molecular Structure Analysis

The molecular formula of DV 7028 hydrochloride is C21H25FN4O3 . The InChIKey is ABLOJQGCNLNCFS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of DV 7028 hydrochloride is 436.91 .

Scientific Research Applications

1. Cardiovascular Applications

DV 7028 hydrochloride has been studied for its effects on the cardiovascular system. A key finding is its ability to reduce the frequency of cyclic flow reductions in canine coronary arteries, indicating potential benefits in acute coronary stenosis treatment. DV 7028, when combined with aspirin or heparin, was more effective than either aspirin or heparin alone, suggesting a synergistic effect in coronary artery treatments (Tanaka et al., 1993).

2. Pharmacological Properties

Research has highlighted the potent and selective 5-HT2 receptor antagonistic properties of DV 7028. It has shown high oral activity and safety, suggesting its suitability for various therapeutic applications. Its effectiveness in attenuating platelet aggregation induced by collagen and in inhibiting the amplifying effect of serotonin on platelet aggregation also demonstrates its potential in managing conditions related to platelet aggregation and serotonin effects (Shibano et al., 1992).

3. Antithrombotic Effects

DV 7028 has been found to exhibit significant antithrombotic effects in arterial thrombosis models in rats, without affecting venous thrombosis. This finding is crucial in understanding the role of serotonin in platelet-mediated arterial thrombosis and potentially in developing treatments for thrombotic diseases (Pawlak et al., 1998).

4. Impact on Pulmonary Hypertension

DV 7028 has been shown to play a role in attenuating the development of monocrotaline-induced pulmonary hypertension in rats. This suggests that serotonin, released from platelets, contributes to the initiation and progression of pulmonary hypertension, and that DV 7028 can mitigate these effects (Kanai et al., 1993).

5. Role in Thrombosis Prevention

Studies have demonstrated the efficacy of DV 7028 in reducing the formation of coronary thrombi in dogs. It significantly reduced thrombus formation and attenuated decreases in coronary blood flow, suggesting its potential superiority over aspirin in preventing coronary thrombosis (Morishima et al., 1991).

Future Directions

DV 7028 hydrochloride has been withdrawn from sale for commercial reasons . Its future directions are not clear at this point.

Relevant Papers

There are several papers that discuss DV 7028 hydrochloride. For example, one study evaluated the effect of DV 7028 hydrochloride on the rat cardiovascular system . Another study found that DV 7028 hydrochloride delays arterial thrombosis development in rats .

properties

IUPAC Name

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a][1,3,5]triazine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O3.ClH/c22-17-6-4-15(5-7-17)19(27)16-8-11-24(12-9-16)13-14-26-20(28)23-18-3-1-2-10-25(18)21(26)29;/h4-7,16H,1-3,8-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEULLZRAYZSDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DV 7028 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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